molecular formula C9H11FIN B1466095 2-Fluoro-2-(4-iodophenyl)propan-1-amine CAS No. 865101-50-4

2-Fluoro-2-(4-iodophenyl)propan-1-amine

Cat. No.: B1466095
CAS No.: 865101-50-4
M. Wt: 279.09 g/mol
InChI Key: XDIKWYATCBJREJ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-iodophenyl)propan-1-amine is a synthetic organic compound featuring a propan-1-amine backbone substituted with both fluorine and iodine atoms on an aromatic phenyl ring. This specific structure makes it a valuable intermediate in pharmaceutical research and development. The presence of the iodine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are instrumental in creating more complex molecular architectures . The fluorine atom is a common bioisostere that can influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . As part of a class of substituted propan-1-amines, this compound serves as a key building block for researchers in medicinal chemistry, particularly in the synthesis of potential pharmacologically active molecules. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-2-(4-iodophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN/c1-9(10,6-12)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIKWYATCBJREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of Arylpropanoic Acid Derivatives

A common intermediate in the synthesis is 2-(4-ethylphenyl)-2-methylpropanoic acid, which undergoes iodination to yield the corresponding 4-iodo derivative. The iodination is typically performed using N-iodosuccinimide (NIS) in the presence of an organic acid such as methanesulfonic acid in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . This method allows selective monoiodination at the para position with minimized formation of diiodo impurities, which are difficult to remove and reduce yield.

Step Reagents/Conditions Outcome Notes
Iodination N-iodosuccinimide, methanesulfonic acid, DMF 2-(4-iodoethylphenyl)-2-methylpropanoic acid High selectivity, avoids diiodo impurity formation

This approach is favored over harsher conditions involving sulfuric acid and acetic acid mixtures, which tend to produce more impurities and require extensive purification.

Fluorination at the Alpha Carbon

Representative Synthetic Route from Patent Literature

A comprehensive process described in patent WO2019038779A1 for related iodinated arylpropanoic acids (which can be adapted for this compound synthesis) includes:

Step Description Reagents/Conditions Remarks
1 Hydrolysis of ester intermediate Base (NaOH, KOH), solvent Conversion to acid intermediate
2 Iodination of acid intermediate N-iodosuccinimide, methanesulfonic acid, DMF Selective iodination at para position
3 Purification Hydrocarbon solvents (pentane, hexane) Removal of impurities, crystallization

This process emphasizes mild and cost-effective conditions to maximize yield and purity, avoiding expensive palladium catalysts and harsh acidic media.

Alternative Routes Involving Cyclopropyl Intermediates

Patent EP2462111B1 describes synthetic routes involving cyclopropyl intermediates and diol-protected derivatives for fluorinated and iodinated aryl amines. Key steps include:

  • Formation of cyclopropyl sulfonamide intermediates via cyclopropanation of diol-protected iodopentenes.
  • Coupling with fluorinated diamines.
  • Oxidative cleavage and further functionalization to introduce the amine and fluorine substituents.

This method is more complex but allows for stereochemical control and access to chiral fluorinated aryl amines.

Data Table Summarizing Key Preparation Parameters

Parameter Method 1 (Iodination & Hydrolysis) Method 2 (Cyclopropyl Intermediate Route)
Starting Material 2-(4-ethylphenyl)-2-methylpropanoic acid ester Diol-protected 4-iodopent-4-ene-1,2-diol
Iodinating Agent N-iodosuccinimide (NIS) Iodine or NIS
Fluorination Approach Electrophilic fluorination or fluorinated precursors Introduction via fluorinated diamines
Amination Method Reductive amination or substitution Coupling with diamines
Solvents DMF, DMSO, hydrocarbon solvents DCE, chloroform, THF
Reaction Conditions Mild acidic conditions, room temperature to moderate heat Low temperature (0°C to room temp), inert atmosphere
Purification Crystallization from hydrocarbons Extraction, drying, chromatography
Yield High (optimized for industrial scale) Moderate to high (stereoselective)
Scalability Suitable for commercial production More suited for research and specialized synthesis

Research Findings and Optimization Notes

  • Use of N-iodosuccinimide with methanesulfonic acid in aprotic solvents significantly reduces the formation of diiodo impurities compared to sulfuric acid/acetic acid mixtures.
  • Avoidance of palladium-catalyzed Suzuki reactions in iodination steps reduces metal contamination and cost.
  • Hydrolysis using inorganic bases such as sodium hydroxide is preferred for ester to acid conversion due to ease of handling and cost-effectiveness.
  • Cyclopropyl intermediate routes allow for stereochemical control but involve more steps and protecting group manipulations.
  • Fluorination steps require careful selection of reagents to avoid defluorination or side reactions, with electrophilic fluorinating agents preferred for mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-iodophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
2-Fluoro-2-(4-iodophenyl)propan-1-amine is of interest in the development of pharmaceuticals, particularly as a scaffold for creating selective receptor modulators. Its structural features allow for modifications that can enhance binding affinity and selectivity towards specific biological targets.

Case Study: Selective Receptor Agonists
A study reported the synthesis of derivatives based on similar amine structures that exhibited selective agonist activity at serotonin receptors (5-HT2AR). These findings suggest that modifications to the phenyl ring, such as fluorination and iodination, can significantly impact receptor selectivity and potency .

Table 1: Structure-Activity Relationship of Related Compounds

Compound NameStructureReceptor ActivityBinding Affinity (nM)
This compoundStructurePotential AgonistTBD
4-Bromo derivativeStructure5-HT2AR Agonist100
4-Iodo derivativeStructure5-HT2AR Agonist41

Material Science Applications

Organic Electronics
Fluorinated compounds like this compound are increasingly utilized in organic electronics due to their electron-withdrawing properties, which can enhance charge transport in organic semiconductors. This compound's rigid structure contributes to its stability and performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study: OLED Development
Research has shown that incorporating fluorinated biphenyl derivatives into OLEDs improves device efficiency. The presence of fluorine enhances the charge carrier mobility, leading to brighter and more efficient light emission .

Biological Research Applications

Biochemical Studies
The compound's unique structure allows it to interact with various biological systems, making it a candidate for studies involving enzyme inhibition or receptor binding assays. Its potential as a probe for studying monoamine oxidase activity has been highlighted in recent literature, where it was evaluated as a radioligand for positron emission tomography (PET) .

Table 2: Biological Activity of Related Compounds

Compound NameTarget Enzyme/ReceptorActivity TypeReference
This compoundMAO-BInhibitor Candidate
4-Iodo analogueSerotonin ReceptorAgonist Activity

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-iodophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological processes, leading to the desired therapeutic or diagnostic effects.

Comparison with Similar Compounds

3-(4-Iodophenyl)propan-1-amine Hydrochloride

  • Structure : Lacks the 2-fluoro substituent present in the target compound.
  • Molecular Weight : 250.57 g/mol (hydrochloride salt) .

N-Benzhydryl-2-(4-iodophenyl)propan-1-amine (5-6d)

  • Structure : Features a benzhydryl group instead of fluorine at the 2-position.
  • Synthesis : Prepared via GP3 method with 74% yield and 99% selectivity .
  • Key Differences : The bulky benzhydryl group may sterically hinder interactions compared to the smaller fluorine atom.

1-(4-Fluorophenyl)-2-methylpropan-2-amine

  • Structure : Substitutes iodine with a methyl group and retains fluorine at the 4-position.
  • Key Differences : Methyl substitution increases lipophilicity but eliminates iodine’s polarizable interactions .

Positional Isomers and Halogen Variants

2-(2-Fluorophenyl)propan-2-amine

  • Structure : Fluorine at the ortho position instead of para.

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

  • Structure : Replaces iodine with a trifluoromethyl group.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability but reducing polarizability compared to iodine .

1-(2,4-Difluorophenyl)propan-1-amine

  • Structure : Dual fluorine substitution at 2- and 4-positions.
  • Impact: Increased metabolic stability and altered electronic properties compared to mono-fluorinated compounds .

Functional and Pharmacological Comparisons

Dual SERT/M-Channel Inhibitors (e.g., D01)

  • Structure : N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine.
  • Activity : Dual inhibition of serotonin transporters (SERT) and KCNQ/M channels, showing efficacy in depression and cognitive improvement .
  • Comparison : The target compound’s iodine and fluorine substituents may enhance target selectivity but require validation in neurological assays.

Squalene Synthase Inhibitors (e.g., OX03771)

  • Structure: (E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine.
  • Activity : Inhibits cholesterol biosynthesis (EC₅₀ = 526 nM) .
  • Comparison: The target compound’s iodophenyl group could mimic styrylphenoxy interactions, but fluorine’s electronic effects may alter potency.

Dexchlorpheniramine Maleate

  • Structure : 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine.
  • Activity : Potent antihistamine; chlorine and pyridyl groups drive H1 receptor antagonism .
  • Comparison : Substituting chlorine with iodine/fluorine may modify receptor binding kinetics and duration of action.

Biological Activity

2-Fluoro-2-(4-iodophenyl)propan-1-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an iodine atom on the phenyl ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10FIN\text{C}_9\text{H}_{10}\text{F}\text{I}\text{N}

This compound contains:

  • A fluorine atom at the 2-position of the propanamine backbone.
  • An iodine atom at the para position of the phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. The presence of halogens (fluorine and iodine) can enhance binding affinity and selectivity towards these receptors, potentially modulating various signaling pathways involved in mood regulation and perception.

1. Serotonin Receptor Agonism

Research indicates that compounds structurally related to this compound exhibit agonistic activity at serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 2A (5-HT2A) and 2C (5-HT2C). These receptors are implicated in neuropharmacological effects including mood modulation and hallucinogenic properties.

2. Anticancer Potential

Preliminary studies suggest that similar compounds may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. For instance, compounds with analogous structures have shown efficacy in inhibiting cell proliferation in various cancer cell lines .

Case Study 1: Serotonergic Activity

In a study examining the structure-activity relationships of phenethylamines, it was found that compounds with iodine substitutions displayed enhanced agonist potency at the 5-HT2A receptor. This suggests that this compound could similarly exhibit significant serotonergic activity, thus warranting further investigation into its psychoactive properties .

CompoundReceptor TypeAgonist Potency
This compound5-HT2ATBD
Related Compound A5-HT2AHigh
Related Compound B5-HT2CModerate

Case Study 2: Anticancer Activity

Another study focused on phenethylamines indicated that certain derivatives could induce apoptosis in human bladder cancer cells. The mechanism involved activation of specific signaling pathways leading to cell death. This highlights a potential application for this compound in cancer therapeutics .

Research Findings

Recent research has explored various synthesis methods for producing halogenated phenethylamines, emphasizing the significance of substituent positions on biological activity. The fluorination and iodination processes have been optimized to yield compounds with favorable pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(4-iodophenyl)propan-1-amine
Reactant of Route 2
2-Fluoro-2-(4-iodophenyl)propan-1-amine

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